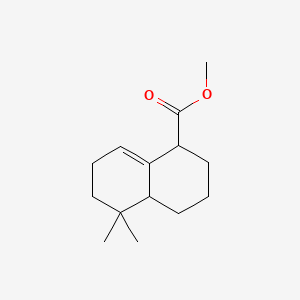
Methyl octahydro-5,5-dimethyl-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octahydro-5,5-dimethyl-1-naphthoate: is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate typically involves the esterification of octahydro-5,5-dimethyl-1-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl octahydro-5,5-dimethyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Octahydro-5,5-dimethyl-1-naphthoic acid.
Reduction: Octahydro-5,5-dimethyl-1-naphthol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl octahydro-5,5-dimethyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl octahydro-5,5-dimethyl-1-naphthoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to undergo these transformations under physiological conditions .
Comparison with Similar Compounds
- Methyl octahydro-5,5-dimethyl-2-naphthoate
- Octahydro-5,5-dimethyl-1-naphthoic acid
- Octahydro-5,5-dimethyl-1-naphthol
Comparison: Methyl octahydro-5,5-dimethyl-1-naphthoate is unique due to its specific ester group, which imparts distinct chemical reactivity compared to its analogs. For instance, Methyl octahydro-5,5-dimethyl-2-naphthoate has a similar structure but differs in the position of the ester group, leading to different reactivity and applications .
Biological Activity
Methyl octahydro-5,5-dimethyl-1-naphthoate is an organic compound classified as an ester, derived from octahydro-5,5-dimethyl-1-naphthoic acid. Its unique bicyclic structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and environmental studies.
- Chemical Formula : C15H24O2
- Molecular Weight : 236.35 g/mol
- Structural Characteristics : The compound features a naphthalene derivative with additional methyl groups, which influences its reactivity and potential applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, indicating its potential use in developing antimicrobial agents.
- Metabolic Pathways : The compound undergoes hydrolysis to form naphthoic acid derivatives, which can participate in various biochemical pathways. Its mechanism of action involves interactions with molecular targets through its ester group, which can be hydrolyzed under physiological conditions.
The biological activity of this compound is closely linked to its structural properties. The ester group can undergo hydrolysis to yield biologically active metabolites. These metabolites may interact with enzymes or receptors, influencing various biological processes.
Study on Anaerobic Degradation
A significant case study examined the anaerobic degradation of naphthalene and its derivatives, including this compound. This study found that during anaerobic conditions, the compound could be metabolized into 2-naphthoic acid and further degraded into other products through established metabolic pathways. The research highlighted the role of sulfate-reducing bacteria in this degradation process .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound. The results indicated that the compound exhibited notable activity against specific strains of bacteria and fungi. This suggests potential applications in pharmaceuticals and agriculture as a natural antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl octahydro-8,8-dimethyl-1-naphthoate | Similar naphthalene core but different methyl positioning | Potentially different biological activities |
| Methyl naphthoate | Simple naphthalene ester without additional methyl groups | Lacks complexity and potential unique properties |
| 2-Methyl naphthalene | A mono-methylated derivative of naphthalene | Different physical properties due to fewer substituents |
Properties
CAS No. |
93840-20-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-14(2)9-5-7-10-11(13(15)16-3)6-4-8-12(10)14/h7,11-12H,4-6,8-9H2,1-3H3 |
InChI Key |
HRIQOBOIPVQKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCCC2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















